Acetic acid--4-(1,2-diphenylbut-1-en-1-yl)phenol (1/1)
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Overview
Description
Acetic acid;4-(1,2-diphenylbut-1-enyl)phenol is a complex organic compound with the molecular formula C22H20O. It is a stilbenoid, a type of natural phenol, and is known for its unique structural properties. This compound is characterized by the presence of a phenol group attached to a 1,2-diphenylbut-1-enyl moiety, which contributes to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(1,2-diphenylbut-1-enyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-hydroxybenzaldehyde with 1,2-diphenylbut-1-ene under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(1,2-diphenylbut-1-enyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bond in the 1,2-diphenylbut-1-enyl moiety can be reduced to form saturated derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Saturated phenol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Acetic acid;4-(1,2-diphenylbut-1-enyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;4-(1,2-diphenylbut-1-enyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The 1,2-diphenylbut-1-enyl moiety can interact with lipid membranes, altering their fluidity and permeability. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(1E)-1,2-diphenylbut-1-en-1-yl]phenoxy}acetic acid
- (Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine
Uniqueness
Acetic acid;4-(1,2-diphenylbut-1-enyl)phenol stands out due to its unique combination of a phenol group and a 1,2-diphenylbut-1-enyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
100808-55-7 |
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Molecular Formula |
C24H24O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
acetic acid;4-(1,2-diphenylbut-1-enyl)phenol |
InChI |
InChI=1S/C22H20O.C2H4O2/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19;1-2(3)4/h3-16,23H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
HQTPUCWGPPLDDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3.CC(=O)O |
Origin of Product |
United States |
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